molecular formula C16H14N4O2S B2739260 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(thiazol-2-yl)propanamide CAS No. 1203283-21-9

2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(thiazol-2-yl)propanamide

Cat. No.: B2739260
CAS No.: 1203283-21-9
M. Wt: 326.37
InChI Key: SSYRZDLEZKBANT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6-Oxo-3-phenylpyridazin-1(6H)-yl)-N-(thiazol-2-yl)propanamide is an organic compound that comprises a pyridazinone moiety linked to a thiazole ring through a propanamide chain. With its complex structure, it has gained interest in various scientific fields due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis typically begins with the formation of the pyridazinone core through the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. Subsequently, phenyl and thiazolyl groups are introduced via nucleophilic aromatic substitution or cross-coupling reactions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), catalysts such as palladium on carbon (Pd/C), and bases like potassium carbonate (K2CO3) to facilitate the transformations.

Industrial Production Methods: : For industrial-scale production, the synthesis process is optimized for scalability and cost-effectiveness. This may involve batch or continuous flow processes, use of higher-yielding catalysts, and solvent recycling methods to minimize waste and improve efficiency. Precise temperature control and purification steps are crucial to obtaining the compound in high purity.

Types of Reactions

  • Oxidation: : The compound undergoes oxidation reactions where its thiazole ring can be converted to sulfone derivatives under the influence of strong oxidizing agents like hydrogen peroxide.

  • Reduction: : The pyridazinone moiety can be reduced to its corresponding hydropyridazine derivative using reducing agents such as sodium borohydride (NaBH4).

Common Reagents and Conditions: : Typical reagents include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and solvents like acetonitrile (CH3CN). These reactions often require specific conditions such as inert atmospheres and controlled temperatures to ensure selective transformation.

Major Products: : The major products formed depend on the reaction type, e.g., oxidation of the thiazole ring yields sulfone derivatives, while substitution reactions on the phenyl ring introduce new functional groups, potentially leading to more complex aromatic compounds.

Scientific Research Applications

Chemistry: : The compound is used as a building block in organic synthesis, aiding the development of new heterocyclic compounds and drug analogs.

Biology: : In biological research, it serves as a potential inhibitor of enzymatic processes due to its interaction with active sites of various enzymes.

Medicine: : The compound is being studied for its pharmacological properties, including its potential as an anti-inflammatory, anti-cancer, and antimicrobial agent.

Industry: : It is explored in the development of advanced materials, such as polymers with specific electronic or mechanical properties, due to its robust chemical structure.

Mechanism of Action

The mechanism of action involves the interaction of the compound with specific molecular targets such as enzymes or receptors. The pyridazinone moiety can act as a pharmacophore, binding to the active site of enzymes and inhibiting their activity, which is crucial in therapeutic applications. The thiazole ring can participate in hydrogen bonding and van der Waals interactions, stabilizing the compound's binding to its targets.

Comparison with Similar Compounds

Compared to similar compounds like 2-(6-oxo-3-methylpyridazin-1(6H)-yl)-N-(thiazol-2-yl)ethanamide and 2-(6-oxo-3-chloropyridazin-1(6H)-yl)-N-(thiazol-2-yl)butanamide, 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(thiazol-2-yl)propanamide stands out due to its unique phenyl group, which enhances its hydrophobic interactions and binding affinity in biological systems. This uniqueness makes it a valuable candidate in drug discovery and materials science.

That should cover it! What caught your interest about this compound in the first place?

Properties

IUPAC Name

2-(6-oxo-3-phenylpyridazin-1-yl)-N-(1,3-thiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2S/c1-11(15(22)18-16-17-9-10-23-16)20-14(21)8-7-13(19-20)12-5-3-2-4-6-12/h2-11H,1H3,(H,17,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSYRZDLEZKBANT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=NC=CS1)N2C(=O)C=CC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.